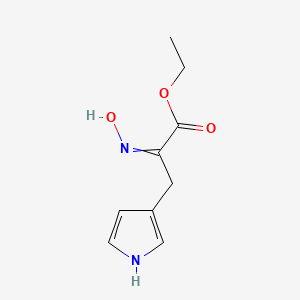
Ethyl 2-(hydroxyimino)-3-(1H-pyrrol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(hydroxyimino)-3-(1H-pyrrol-3-yl)propanoate is an organic compound that features a unique combination of functional groups, including an ethyl ester, a hydroxyimino group, and a pyrrole ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hydroxyimino)-3-(1H-pyrrol-3-yl)propanoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via the reaction of the corresponding ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(hydroxyimino)-3-(1H-pyrrol-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding nitro compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(hydroxyimino)-3-(1H-pyrrol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(hydroxyimino)-3-(1H-pyrrol-3-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyimino group can form hydrogen bonds with biological targets, while the pyrrole ring can participate in π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(hydroxyimino)-3-(1H-pyrazol-3-yl)propanoate: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Ethyl 2-(hydroxyimino)-3-(1H-imidazol-3-yl)propanoate: Similar structure but with an imidazole ring.
Uniqueness
Ethyl 2-(hydroxyimino)-3-(1H-pyrrol-3-yl)propanoate is unique due to the presence of the pyrrole ring, which imparts different electronic and steric properties compared to pyrazole and imidazole analogs. This can lead to different reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
73473-07-1 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
ethyl 2-hydroxyimino-3-(1H-pyrrol-3-yl)propanoate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)8(11-13)5-7-3-4-10-6-7/h3-4,6,10,13H,2,5H2,1H3 |
InChI-Schlüssel |
KWTZRNUPZUNSLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NO)CC1=CNC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
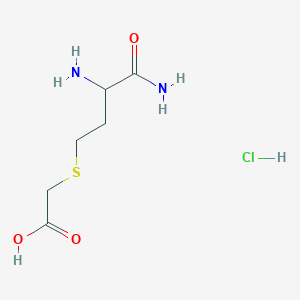
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)


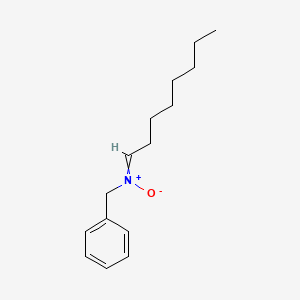
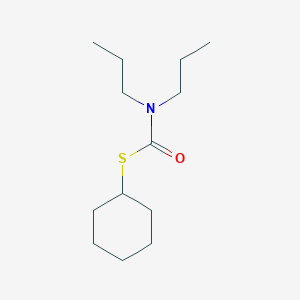
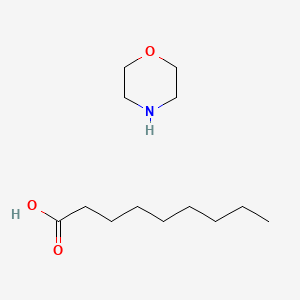
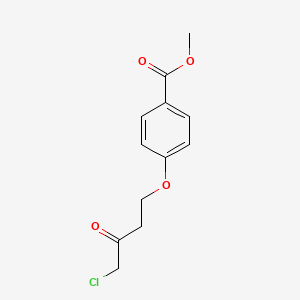

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
